3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the thiophene moiety and the oxadiazole ring. The final step involves the formation of the oxalate salt. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate include other azetidine, thiophene, and oxadiazole derivatives. Examples include:
- 3-Methyl-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-Methyl-5-(1-(furan-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-Methyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.C2H2O4/c1-8-12-11(15-13-8)10-5-14(6-10)4-9-2-3-16-7-9;3-1(4)2(5)6/h2-3,7,10H,4-6H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIVGAZTODJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CSC=C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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